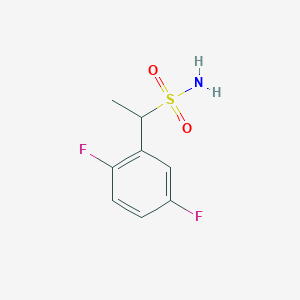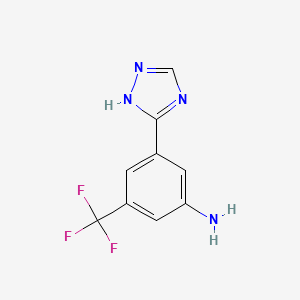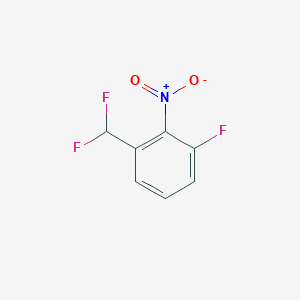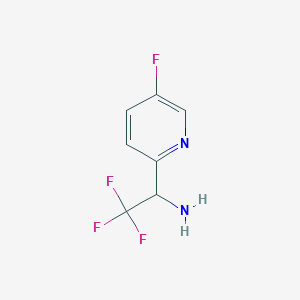![molecular formula C5H9NO B13529344 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) CAS No. 279-32-3](/img/structure/B13529344.png)
2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-3-azabicyclo[221]heptane(8CI,9CI) is a bicyclic compound characterized by its unique structure, which includes an oxygen and nitrogen atom within a seven-membered ring
Méthodes De Préparation
The synthesis of 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme conformation, or inhibiting specific biochemical reactions.
Comparaison Avec Des Composés Similaires
2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) can be compared with other similar bicyclic compounds, such as:
2-oxa-3-azabicyclo[2.2.1]heptane hydrochloride: This compound has similar structural features but includes a hydrochloride group, which can affect its solubility and reactivity.
7-oxa-2-azabicyclo[2.2.1]hept-5-ene: This compound has a different arrangement of atoms within the bicyclic structure, leading to distinct chemical properties and reactivity.
The uniqueness of 2-Oxa-3-azabicyclo[22
Propriétés
Numéro CAS |
279-32-3 |
|---|---|
Formule moléculaire |
C5H9NO |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
2-oxa-3-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9NO/c1-2-5-3-4(1)6-7-5/h4-6H,1-3H2 |
Clé InChI |
ILDRDZLIMSVQOI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)

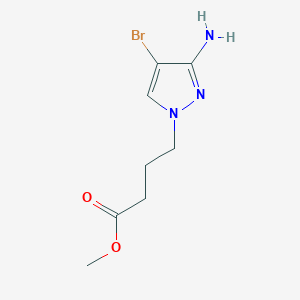
![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)
